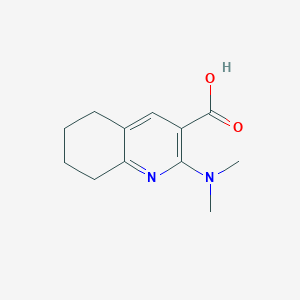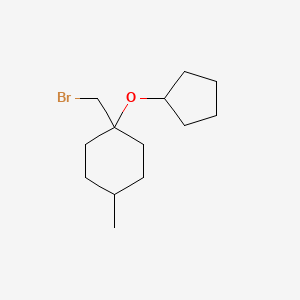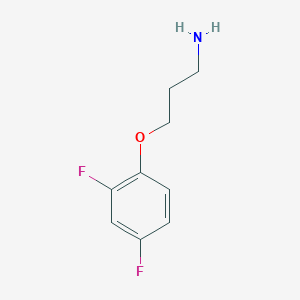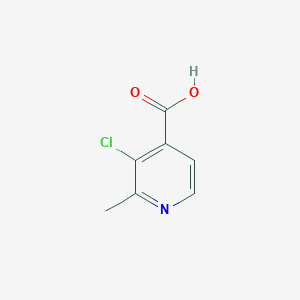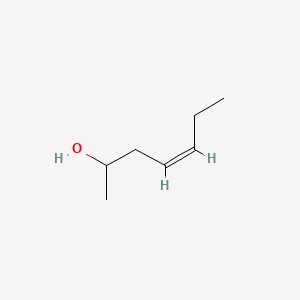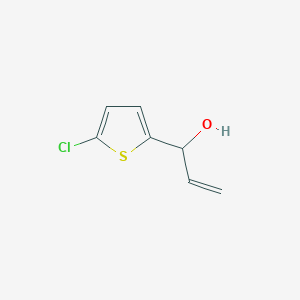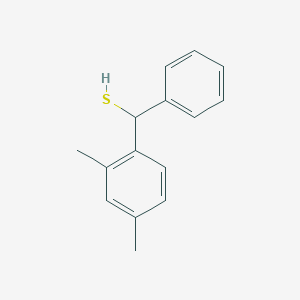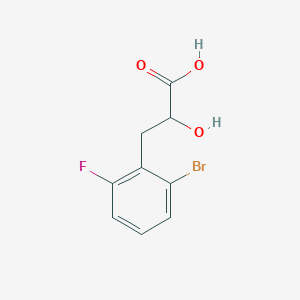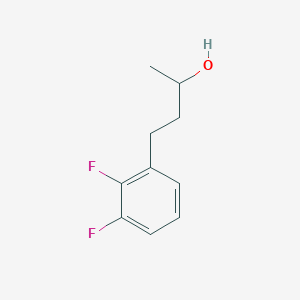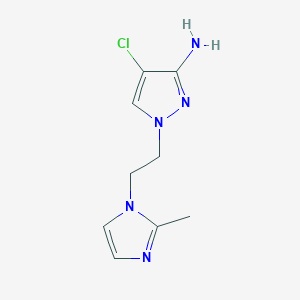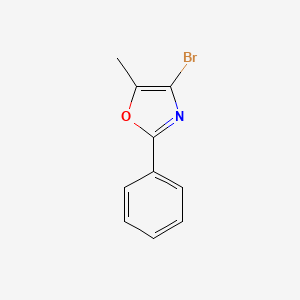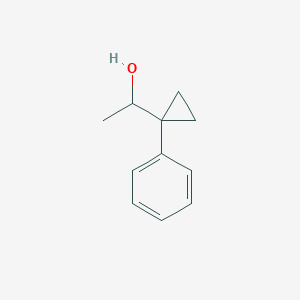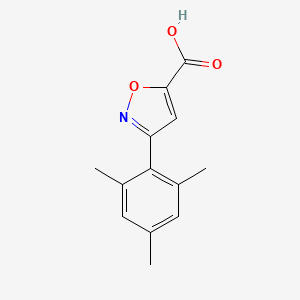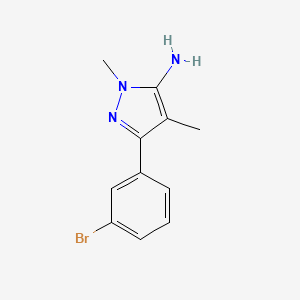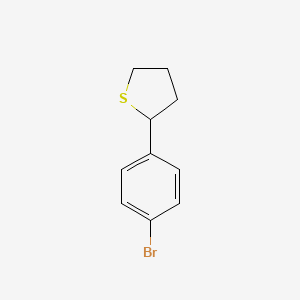
2-(4-Bromophenyl)thiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)thiolane is an organic compound characterized by a thiolane ring substituted with a bromophenyl group at the second position Thiolanes are five-membered sulfur-containing heterocycles, and the presence of a bromophenyl group adds unique chemical properties to this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)thiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with thiolane-2-thiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, leading to the formation of the desired thiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Bromophenyl)thiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenylthiolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiolane.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)thiolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)thiolane depends on its specific application. In chemical reactions, the thiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The bromophenyl group can participate in various substitution reactions, allowing for the formation of diverse derivatives. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenylthiolane: Lacks the bromine substituent, leading to different reactivity and properties.
2-(4-Chlorophenyl)thiolane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
2-(4-Methylphenyl)thiolane: Contains a methyl group instead of bromine, affecting its reactivity and applications.
Uniqueness: 2-(4-Bromophenyl)thiolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile compound in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C10H11BrS |
|---|---|
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
2-(4-bromophenyl)thiolane |
InChI |
InChI=1S/C10H11BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 |
InChI-Schlüssel |
MYMSHLXUVSXSRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


